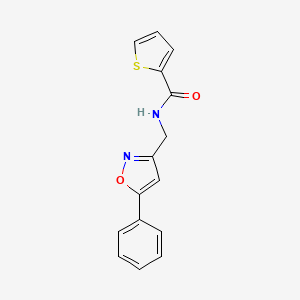

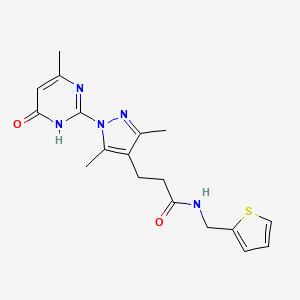

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been shown to have a wide spectrum of biological activities and therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

A study by Sowmya et al. (2018) describes the synthesis of thiophenyl pyrazoles and isoxazoles, including compounds structurally related to N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide, demonstrating potential antimicrobial activity. Specifically, certain derivatives exhibited significant antibacterial activity against B. subtilis and antifungal activity against A. niger, indicating their utility in developing new antimicrobial agents (Sowmya et al., 2018).

Anticancer Activity

Research on thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including those related to this compound, has been conducted to evaluate their potential as anticancer agents. Atta and Abdel‐Latif (2021) synthesized new derivatives that exhibited good inhibitory activity against several cancer cell lines, highlighting the compound's potential in anticancer drug development (Atta & Abdel‐Latif, 2021).

Molecular Docking and Enzyme Inhibition

A study by Kausar et al. (2021) on thiophene-2-carboxamide Schiff base derivatives of benzohydrazide investigated their inhibition potential against cholinesterase enzymes. These compounds were found to be effective dual inhibitors, suggesting their potential therapeutic applications in conditions associated with cholinesterase activity (Kausar et al., 2021).

Synthesis and Characterization

Efforts in the synthesis and characterization of derivatives of this compound contribute to understanding its chemical properties and potential applications in various fields. For example, the development of scalable synthesis methods for related compounds has implications for manufacturing processes in the pharmaceutical industry (Scott et al., 2006).

Zukünftige Richtungen

The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes . The substitution of various groups on the isoxazole ring can also impart different activities, providing a rich source of new compounds with promising biological activities .

Wirkmechanismus

Target of Action

Isoxazole derivatives, a class to which this compound belongs, have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme . FXa plays a central role in the blood coagulation cascade .

Mode of Action

Similar isoxazole derivatives have been found to inhibit fxa, thereby decreasing the amplified generation of thrombin, and diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

The compound likely affects the coagulation cascade, given that isoxazole derivatives have been found to inhibit FXa . FXa catalyzes the conversion of prothrombin to thrombin, which has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .

Pharmacokinetics

Similar isoxazole derivatives have been found to have good oral bioavailability .

Result of Action

Inhibition of fxa by similar isoxazole derivatives results in antithrombotic effects by decreasing the amplified generation of thrombin .

Action Environment

The development of eco-friendly synthetic strategies for isoxazole derivatives has been emphasized due to their significance in drug discovery .

Eigenschaften

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(14-7-4-8-20-14)16-10-12-9-13(19-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTHSGFRAKIAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-Methylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2805882.png)

![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)

![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)

![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)

![Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate](/img/structure/B2805899.png)

amine](/img/structure/B2805900.png)